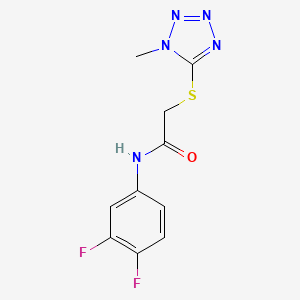
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine
Vue d'ensemble
Description
The compound “1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine” is a derivative of benzene, which is a common aromatic compound . The name suggests that it contains a piperazine ring, which is a heterocyclic amine, and a benzoyl group, which is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nitration, bromination, and conversion of nitro groups to amines .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with a bromomethyl group and a methyl group, as well as a piperazine ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Compounds with structures similar to "1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine" often serve as key intermediates in the synthesis of pharmaceutical agents. For example, research into the synthesis of various arylpiperazine derivatives highlights their importance in developing treatments for CNS disorders, showcasing the role of these compounds in medicinal chemistry for rational drug design (Caccia, 2007; Maia, Tesch, & Fraga, 2012). These studies elucidate the pharmacokinetic properties of arylpiperazine derivatives and their metabolites, indicating the potential for developing new pharmacophores.
Environmental Science and Toxicology
Research on the environmental fate and toxicology of brominated and chlorinated compounds, although not directly related, provides a context for understanding the potential environmental impact and safety considerations of synthetic chemicals, including those similar to "1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine" (Birnbaum, Staskal, & Diliberto, 2003; Zuiderveen, Slootweg, & de Boer, 2020). These insights into the behavior of brominated flame retardants in various environments underline the importance of evaluating the ecological and health impacts of chemical compounds.
Antioxidant Activity Research
Studies on the antioxidant activity of various compounds, including natural metabolites like gallic acid, offer insights into the chemical and biological mechanisms underpinning the antioxidant properties of compounds. This research area is pertinent for understanding the potential health benefits and therapeutic applications of chemicals with antioxidant properties (Munteanu & Apetrei, 2021). The methodologies and findings from these studies can inform research into similar compounds, exploring their potential as antioxidants or in other therapeutic roles.
Mécanisme D'action
Target of Action
It’s known that benzylic halides typically react via an sn2 pathway . The benzylic position can be resonance stabilized , which may play a role in its interaction with biological targets.
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. This can involve free radical reactions, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific biological context and the presence of suitable reaction partners.
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, can potentially influence a variety of biochemical pathways .
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests that it could potentially modulate the function of target molecules, leading to downstream cellular effects .
Action Environment
The action of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other molecules, pH, temperature, and other conditions . These factors can influence the compound’s action, efficacy, and stability.
Orientations Futures
Propriétés
IUPAC Name |
(3-bromo-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMQAMVFDQVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)

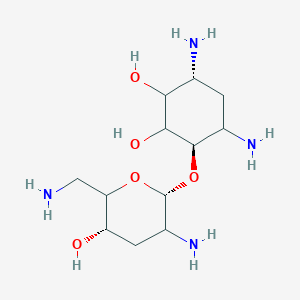
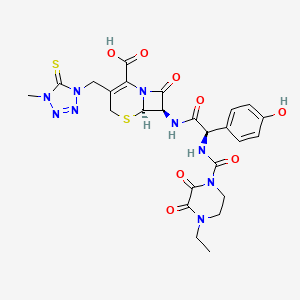
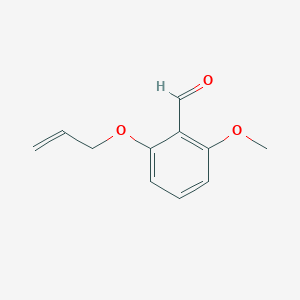

![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)
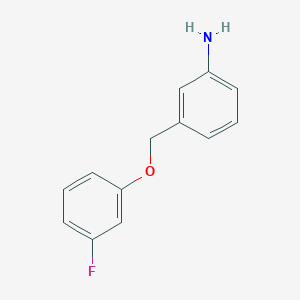
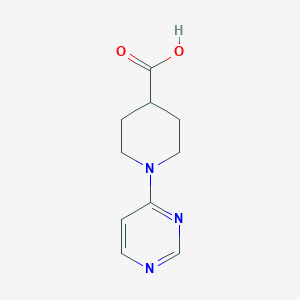
![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)
